molecular formula C14H20N6O6S B15137630 S-adenosylhomocysteine sulfoxide

S-adenosylhomocysteine sulfoxide

Cat. No.: B15137630
M. Wt: 400.41 g/mol
InChI Key: UCALNDAYBFUTCI-FHYXIRQRSA-N
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Description

S-Adenosylhomocysteine sulfoxide (SAH sulfoxide) is a sulfoxidized derivative of S-adenosylhomocysteine (SAH), a key intermediate in the methionine cycle. SAH is generated during methyltransferase reactions when S-adenosylmethionine (SAM) donates its methyl group to substrates such as DNA, proteins, or neurotransmitters. SAH sulfoxide arises from the oxidation of the sulfur atom in SAH’s homocysteine moiety, forming a sulfoxide group (S=O) . It has been studied extensively as a potent inhibitor of methyltransferases, acting as a transition-state analog due to its structural similarity to SAM .

Properties

Molecular Formula

C14H20N6O6S

Molecular Weight

400.41 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid

InChI

InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1

InChI Key

UCALNDAYBFUTCI-FHYXIRQRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

S-adenosylhomocysteine sulfoxide can be synthesized through the oxidation of S-adenosylhomocysteine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through chromatographic techniques .

Industrial Production Methods

The stability of the compound is maintained by storing it in neutral solutions containing stabilizing agents like thiodiglycol .

Chemical Reactions Analysis

Types of Reactions

S-adenosylhomocysteine sulfoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide, peracids, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or slightly acidic conditions to maintain the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized derivatives and substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

S-adenosyl-L-homocysteine sulfoxide (SAHO) is a compound formed by the spontaneous oxidation of S-adenosyl-L-homocysteine (SAH) during sample preparation and storage . SAH, in turn, is a product of S-adenosylmethionine (AdoMet)-dependent biological transmethylations . Although the provided search results do not offer specific applications, data tables, or case studies focusing solely on SAHO, they do provide relevant information regarding its context and related compounds, which can be useful for understanding its potential implications.

SAHase Inhibition

S-adenosyl-L-homocysteine hydrolase (SAHase) catalyzes the reversible hydrolysis of SAH to adenosine (ADO) and L-homocysteine (HCY) . Inhibiting SAHase can lead to an intracellular accumulation of SAH, which results in feedback inhibition of AdoMet-dependent methylations . Several amide derivatives have been synthesized and evaluated for their SAHase inhibitory activities . Some compounds displayed potent SAHase inhibitory effects, with compounds 11 and 14 exhibiting more potent inhibitory effects than aristeromycin, a known SAHase inhibitor .

Role in Redox Homeostasis

Methionine, a precursor for sulfur-containing amino acids, plays a central role in maintaining cellular redox homeostasis . Organisms can support de novo GSH synthesis from methionine to avoid collapse of redox homeostasis upon oxidative stress . Methionine sulfoxide reductases (Msrs) are antioxidant proteins that protect against oxidative stress through reversible oxidation and reduction of methionine .

Implications in Disease

Mechanism of Action

S-adenosylhomocysteine sulfoxide exerts its effects by inhibiting enzymes that utilize S-adenosylmethionine as a methyl donor. It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the methylation process. This inhibition can affect various molecular targets and pathways, including those involved in gene expression and protein function .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

S-Adenosylhomocysteine (SAH)

  • Structure : SAH contains a thioether bond (C-S-C) in its homocysteine moiety.
  • Role: SAH is a product inhibitor of methyltransferases, regulating methylation by competing with SAM for enzyme binding. It is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine, replenishing the methionine cycle .
  • Inhibitory Activity : SAH inhibits methyltransferases with moderate potency (e.g., Ki for catechol-O-methyltransferase (COMT) ≈ 1–10 µM) .

S-Adenosylmethionine (SAM)

  • Structure: SAM features a sulfonium ion (S⁺), critical for its methyl-donor activity.
  • Role: SAM is the universal methyl donor in transmethylation reactions.
  • Key Difference : The sulfonium center in SAM enables nucleophilic methyl transfer, whereas SAH sulfoxide’s uncharged sulfoxide group prevents this function, rendering it a competitive inhibitor .

S-Adenosylethionine (SAE)

  • Structure : Ethionine replaces methionine in SAM, forming a thioether (S-CH₂CH₃) instead of a sulfonium ion.
  • Role : SAE accumulates in ethionine-treated cells, competitively inhibiting DNA methyltransferases and causing hypomethylation. Unlike SAH sulfoxide, SAE disrupts methylation via substrate competition rather than transition-state mimicry .

Se-Adenosyl-L-Selenohomocysteine Selenoxide

  • Structure: Selenium replaces sulfur in SAH sulfoxide, forming a selenoxide (Se=O).
  • Role: This selenium analog shares inhibitory properties with SAH sulfoxide but exhibits distinct redox behavior due to selenium’s higher electronegativity.

Methionine Sulfoxide (MetSO)

  • Structure : Oxidized methionine with a sulfoxide group.
  • Role: MetSO is a product of methionine oxidation and is reduced back to methionine by methionine sulfoxide reductase (Msr).

Structural and Functional Comparison Table

Compound Sulfur/Selenium State Charge Enzymes Affected Metabolic Role Inhibitory Potency (Example)
SAM Sulfonium (S⁺) +1 Methyltransferases (substrate) Methyl donor N/A
SAH Thioether (S) 0 Methyltransferases Product inhibitor Moderate (COMT Ki ≈ 1–10 µM)
SAH Sulfoxide Sulfoxide (S=O) 0 COMT, PNMT, HMT, viral mRNA MTases Transition-state analog inhibitor High (COMT Ki ≈ 0.1–1 µM)
SAE Thioether (S) 0 DNA methyltransferases Competitive inhibitor Varies (e.g., hepatic DNA methylase)
Se-Adenosylselenohomocysteine Selenoxide Selenoxide (Se=O) 0 Methyltransferases Redox-active inhibitor Comparable to SAH sulfoxide

Key Research Findings

  • Enzyme Inhibition : SAH sulfoxide inhibits COMT with a Ki of ~0.1–1 µM, making it 10–100 times more potent than SAH . It also suppresses viral mRNA methyltransferases (Ki ≈ 5 µM) and protein methyltransferase II (IC₅₀ ≈ 20 µM) .
  • Mechanism : The sulfoxide group mimics the tetrahedral transition state of methyl transfer, enabling tight binding to methyltransferases .
  • In contrast, SAH accumulation in vivo correlates with hypomethylation in conditions like hyperhomocysteinemia .
  • Therapeutic Potential: SAH sulfoxide derivatives are explored for targeting epigenetic enzymes in cancer, though their instability in vivo limits applications .

Q & A

Q. What is the biochemical role of S-adenosylhomocysteine sulfoxide in cellular methylation processes?

SAH sulfoxide is a structural analog of S-adenosylmethionine (SAM), a universal methyl donor. It inhibits methyltransferases by mimicking the transition state during methyl group transfer, thereby regulating methylation-dependent processes such as DNA/RNA modification and protein post-translational regulation. Methodologically, its inhibitory effects are validated via kinetic assays measuring IC50 values and competitive binding studies using purified enzymes like catechol-O-methyltransferase (COMT) .

Q. How is SAH sulfoxide synthesized and characterized for in vitro studies?

SAH sulfoxide is synthesized by oxidizing S-adenosylhomocysteine (SAH) with hydrogen peroxide (H₂O₂) or other oxidizing agents. The reaction is monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, structural confirmation is achieved using nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight validation. Purity is assessed via reverse-phase chromatography .

Q. In which metabolic pathways is SAH sulfoxide implicated?

SAH sulfoxide intersects with the methionine cycle, where SAH is hydrolyzed to homocysteine by SAH hydrolase (SAHH). Its accumulation disrupts the SAM/SAH ratio, a critical regulator of methylation efficiency. Advanced metabolomic profiling (e.g., LC-MS/MS) quantifies SAH sulfoxide in tissues, linking its levels to oxidative stress markers like methionine sulfoxide (MetO) and glutathione (GSH) .

Advanced Research Questions

Q. How does SAH sulfoxide serve as a transition-state analog in enzyme inhibition studies?

SAH sulfoxide’s sulfoxide group mimics the tetrahedral intermediate formed during methyl transfer from SAM. Structural studies (e.g., X-ray crystallography) reveal its binding to methyltransferase active sites, displacing SAM. For example, in COMT inhibition assays, SAH sulfoxide shows a 10-fold higher potency than SAH, with IC50 values <1 μM .

Q. What methodological challenges arise in detecting SAH sulfoxide in biological matrices?

Challenges include low endogenous concentrations, instability under acidic conditions, and interference from structurally similar metabolites (e.g., SAM, SAH). To address this, researchers use derivatization techniques (e.g., dansyl chloride tagging) coupled with high-resolution MS. Isotope dilution with deuterated internal standards improves quantification accuracy .

Q. How do contradictory findings about SAH sulfoxide’s inhibitory potency across methyltransferases inform mechanistic studies?

Variability in IC50 values (e.g., 0.5 μM for COMT vs. 50 μM for histamine N-methyltransferase) suggests enzyme-specific active site flexibility. Computational docking and mutagenesis studies identify key residues (e.g., hydrophobic pockets in COMT) that enhance sulfoxide binding, guiding rational design of selective inhibitors .

Q. What role does SAH sulfoxide play in epigenetic regulation under oxidative stress?

Oxidative stress increases SAH sulfoxide levels by oxidizing SAH. This disrupts SAM-dependent DNA methyltransferases (DNMTs), leading to hypomethylation of CpG islands. Chromatin immunoprecipitation (ChIP) assays and bisulfite sequencing correlate SAH sulfoxide accumulation with altered methylation patterns in genes like p16 and MLH1 .

Q. Which analytical techniques are optimal for quantifying SAH sulfoxide in complex samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables multiplexed detection of SAH sulfoxide alongside SAM, SAH, and glutathione.
  • Enzymatic Cycling Assays: Couple SAH sulfoxide with SAHH and luciferase for luminescence-based quantification.
  • Capillary Electrophoresis (CE): Resolves SAH sulfoxide from polar metabolites in limited sample volumes .

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